7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as chloro, dimethoxyphenethyl, and m-tolyl groups
Properties
IUPAC Name |
7-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2/c1-16-5-4-6-18(13-16)24-26-29-25(21-15-19(27)7-9-22(21)32(26)31-30-24)28-12-11-17-14-20(33-2)8-10-23(17)34-3/h4-10,13-15H,11-12H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHRCADYBEDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of the Quinazoline Core: This step involves the formation of the quinazoline ring system, which can be accomplished through condensation reactions.
Substitution Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to drug discovery and development.
Medicine: Its unique structure and potential biological activity could make it a target for the development of new therapeutic agents.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines with different substituents. These compounds may share similar chemical properties and potential applications but differ in their specific biological activities and mechanisms of action. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and activities.
Biological Activity
7-Chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential therapeutic applications. Its unique chemical structure suggests promising biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 510.0 g/mol. The presence of the chloro group, dimethoxyphenyl moiety, and triazoloquinazoline scaffold contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN5O4S |
| Molecular Weight | 510.0 g/mol |
| CAS Number | 893788-65-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as AKT and ERK.
Case Study Findings :
In one study, treatment with the compound resulted in a dose-dependent decrease in cell viability across the tested cancer cell lines. The MTT assay indicated significant cytotoxicity at concentrations as low as 1 μM, with IC50 values determined for each cell line.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models:
- Experimental Model : RAW264.7 mouse monocyte macrophages.
- Results : ELISA assays showed that treatment with the compound led to a marked decrease in cytokine secretion, indicating its potential as an anti-inflammatory agent.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the appropriate substituted phenyl derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization steps to form the triazole and quinazoline rings.
- Purification : The final product is purified using chromatographic techniques.
Comparative Analysis with Similar Compounds
Research has shown that compounds structurally similar to this compound also exhibit biological activity but differ in potency and mechanism:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | Anticancer/Anti-inflammatory | Inhibits A431 and A549 cell proliferation; reduces IL-6 and TNF-α levels |
| 7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine (4i) | Anticancer | Similar effects on cancer cell lines; targets AKT pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
